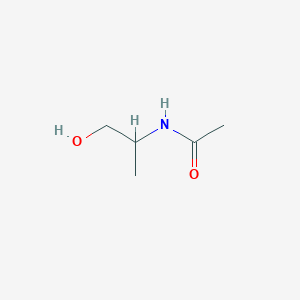

N-(1-hydroxypropan-2-yl)acetamide

Description

N-(1-hydroxypropan-2-yl)acetamide is an acetamide derivative characterized by a secondary hydroxyl group on the propan-2-yl chain attached to the nitrogen atom. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 133.15 g/mol. This compound serves as a critical structural motif in pharmaceuticals and agrochemicals, where its hydroxyl group enhances solubility and facilitates hydrogen bonding in biological systems.

Notably, derivatives of N-(1-hydroxypropan-2-yl)acetamide have demonstrated significant pharmacological activities. For example, R-(−)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide (a derivative with a phenoxy substituent) exhibited potent anticonvulsant activity in preclinical studies, achieving an ED₅₀ of 12.00 mg/kg in rats . Additionally, this structural moiety is present in transformation products (TPs) of pesticides, such as 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-hydroxypropan-2-yl)acetamide, prioritized for toxicological evaluation due to its environmental persistence .

Properties

IUPAC Name |

N-(1-hydroxypropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVBTAFBWUVUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxypropan-2-yl)acetamide can be achieved through several methods. One common method involves the reaction of 2-hydroxypropan-1-amine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of N-(1-hydroxypropan-2-yl)acetamide may involve large-scale batch reactions using similar reactants and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxypropan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(1-oxopropan-2-yl)acetamide.

Reduction: The compound can be reduced to form N-(1-hydroxypropan-2-yl)ethylamine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

Oxidation: N-(1-oxopropan-2-yl)acetamide

Reduction: N-(1-hydroxypropan-2-yl)ethylamine

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

N-(1-hydroxypropan-2-yl)acetamide serves as an important building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has been investigated for its role as a biochemical probe to study enzyme interactions. Specifically, it may interact with enzymes involved in metabolic pathways, providing insights into their mechanisms and potential regulatory roles.

Medicine

N-(1-hydroxypropan-2-yl)acetamide has shown promise in several therapeutic areas:

- Anti-inflammatory properties: Research indicates that it may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer activity: Preliminary studies suggest that derivatives of this compound can enhance the efficacy of chemotherapy agents by modulating cellular stress responses and promoting apoptosis in cancer cells.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile intermediate for various reactions |

| Biology | Biochemical probe for enzyme studies | Potential interactions with metabolic enzymes |

| Medicine | Anti-inflammatory and anticancer properties | Enhances chemotherapy efficacy; modulates apoptosis |

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of N-(1-hydroxypropan-2-yl)acetamide derivatives. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Chemotherapy Enhancement

In another investigation reported in Cancer Research, N-(1-hydroxypropan-2-yl)acetamide was shown to improve the efficacy of doxorubicin in breast cancer cell lines. The compound enhanced apoptosis rates and reduced tumor growth in preclinical models, indicating its potential as an adjunct therapy .

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and acetamide moiety allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural Influence :

- Hydroxyl Group : Enhances aqueous solubility and metabolic clearance.

- Chlorination : Increases lipophilicity and environmental persistence.

- Aromatic Substituents : Modify receptor binding and bioavailability.

Biological Activity

N-(1-hydroxypropan-2-yl)acetamide, also known as a derivative of acetamide, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(1-hydroxypropan-2-yl)acetamide can be structurally represented as follows:

The presence of the hydroxypropan-2-yl group is significant as it may influence the compound's solubility and interaction with biological targets.

1. Antinociceptive Activity

Preliminary studies indicate that compounds similar to N-(1-hydroxypropan-2-yl)acetamide exhibit significant antinociceptive (pain-relieving) properties. Research has shown that derivatives of this compound can modulate pain perception through various mechanisms:

- Interaction with Receptors : The compound has been noted to interact with pain-related receptors, potentially influencing pathways involved in pain modulation.

- Cytochrome P450 Inhibition : N-(1-hydroxypropan-2-yl)acetamide may act as an inhibitor for several cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which are crucial in drug metabolism and could affect the pharmacokinetics of co-administered medications.

2. Anti-inflammatory Effects

Research highlights that N-(1-hydroxypropan-2-yl)acetamide exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. The compound's structural features allow it to potentially inhibit inflammatory mediators and cytokines.

Study 1: Anticonvulsant Activity

A study investigating various phenoxyacetamides, including derivatives similar to N-(1-hydroxypropan-2-yl)acetamide, assessed their anticonvulsant activity using the maximal electroshock seizure (MES) model. The results indicated that certain modifications led to enhanced anticonvulsant effects, suggesting a potential therapeutic application in epilepsy .

Study 2: Pain Modulation

In a different study focused on neuropathic pain models, compounds related to N-(1-hydroxypropan-2-yl)acetamide demonstrated significant efficacy in reducing pain responses in animal models. The active doses ranged from 1 mg/kg to 30 mg/kg depending on the specific test employed (e.g., formalin test, hot plate test). These findings underscore the compound's potential as a multi-target analgesic agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.